TRPV1 antagonist 7

TRPV1 antagonism capsaicin assay in vitro pharmacology

TRPV1 target validation often suffers from inconsistent pharmacological tools with undocumented potency and formulation protocols. TRPV1 antagonist 7 (Compound 36) provides a rigorously characterized research probe. • IC50 2.31 nM for capsaicin-induced TRPV1 activation. • Defined chemical identity (C23H23ClN4O3S, MW 470.97) from patent US8349852B2. • Validated in vivo formulation protocols for IP/IV/SC administration in rodent pain models. • ≥98% purity with documented storage stability.

Molecular Formula C23H23ClN4O3S
Molecular Weight 471.0 g/mol
Cat. No. B12382347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPV1 antagonist 7
Molecular FormulaC23H23ClN4O3S
Molecular Weight471.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=C(S1)CNC(=O)NC2=CC=CC3=C2OCC(=O)N3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C23H23ClN4O3S/c1-23(2,3)21-28-19(13-6-4-7-14(24)10-13)17(32-21)11-25-22(30)27-16-9-5-8-15-20(16)31-12-18(29)26-15/h4-10H,11-12H2,1-3H3,(H,26,29)(H2,25,27,30)
InChIKeyKSDBWQZNEROUDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRPV1 Antagonist 7: Selective TRPV1 Inhibitor


TRPV1 antagonist 7, also identified as Compound 36, is a synthetic small-molecule selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. It effectively blocks capsaicin-induced activation of TRPV1 with an IC50 value of 2.31 nM [1]. The compound possesses a molecular weight of approximately 470.97 g/mol and the molecular formula C23H23ClN4O3S . TRPV1 antagonist 7 is supplied as a research tool for in vitro and in vivo studies related to pain and analgesia, with documented formulation protocols for experimental administration [2].

Why TRPV1 Antagonist 7 Cannot Be Substituted


TRPV1 antagonists represent a structurally diverse class of compounds with widely varying potency, modality selectivity (capsaicin, pH, heat), and species cross-reactivity. Simple substitution of one TRPV1 antagonist for another based solely on target class is scientifically unjustified. The first-generation antagonist capsazepine exhibits an IC50 of 562 nM against capsaicin activation , whereas clinical candidates such as AMG 517 achieve IC50 values of 0.5-0.76 nM [1]. SB-705498 blocks capsaicin, acid, and heat activation with IC50 values of 3 nM, 0.1 nM, and 6 nM respectively , while certain newer agents are deliberately designed as acid-sparing to avoid hyperthermia liability [2]. These divergent pharmacological fingerprints—spanning over three orders of magnitude in potency and differential engagement of activation modalities—mean that experimental outcomes obtained with one TRPV1 antagonist cannot be reliably extrapolated to another. Selection must be driven by the specific potency, species origin, and modality inhibition profile required for the intended research application.

TRPV1 Antagonist 7 vs. In-Class Blockers


Capsaicin-Induced TRPV1 Inhibition Potency

TRPV1 antagonist 7 demonstrates an IC50 of 2.31 nM for blockade of capsaicin-induced TRPV1 activation [1]. This places its potency approximately 243-fold higher than the first-generation competitive antagonist capsazepine (IC50 = 562 nM) , and within the same nanomolar potency range as clinical-stage antagonists including AMG 517 (IC50 = 0.5-0.76 nM) and mavatrep (JNJ-39439335, Ki = 6.5 nM) [2]. Notably, TRPV1 antagonist 7 displays approximately 3.5-fold higher potency than JNJ-39729209 (pIC50 7.9 for human TRPV1, equivalent to IC50 ≈ 12.6 nM) .

TRPV1 antagonism capsaicin assay in vitro pharmacology

Potency Ranking Across TRPV1 Antagonists

Quantitative comparison across publicly reported TRPV1 antagonist potencies reveals TRPV1 antagonist 7 (IC50 = 2.31 nM) occupies an intermediate position between ultra-potent agents such as AMG 517 (IC50 = 0.5 nM) and SB-705498 (capsaicin IC50 = 3 nM) . This potency range is characteristic of compounds with demonstrated utility in preclinical pain models, including inflammatory and neuropathic pain paradigms [1]. The compound's potency exceeds that of many structurally related urea-based TRPV1 antagonists, which typically exhibit IC50 values in the 10-100 nM range in the same assay format [2].

analgesia research TRPV1 pharmacology compound selection

Structural Disclosure and Research Tool Status

TRPV1 antagonist 7 is distinguished from clinical candidate TRPV1 antagonists by its status as a fully disclosed research tool compound with unambiguous chemical identity (molecular formula C23H23ClN4O3S, MW 470.97) . In contrast to proprietary clinical candidates such as mavatrep (JNJ-39439335) or ABT-102 whose detailed structure-activity relationships may be restricted by intellectual property considerations, TRPV1 antagonist 7 is associated with patent literature (US8349852B2, Compound B8) [1] and is commercially available without clinical development restrictions [2]. This distinction is operationally meaningful: the compound can be procured without navigating Material Transfer Agreements (MTAs) or clinical supply chains that govern access to proprietary TRPV1 antagonists.

chemical biology tool compound TRPV1 research reagents

Pre-Validated In Vivo Formulation Protocols

Vendor documentation for TRPV1 antagonist 7 includes validated in vivo formulation protocols, specifying DMSO:Tween 80:Saline (10:5:85) and DMSO:PEG300:Tween 80:Saline (10:40:5:45) as administration-ready vehicle systems . This contrasts with many TRPV1 antagonists where researchers must empirically optimize solubility and vehicle compatibility. For context, the formulation requirements of TRPV1 antagonists vary substantially: SB-705498 is soluble in DMSO at 25 mg/mL , while capsazepine requires 68 mg/mL DMSO for stock preparation [1]. The availability of pre-validated in vivo formulation parameters reduces experimental setup time and minimizes animal usage associated with formulation optimization studies.

in vivo pharmacology formulation preclinical pain models

TRPV1 Antagonist 7 Research Applications


Potency Benchmarking in Capsaicin Activation Assays

Employ TRPV1 antagonist 7 at concentrations of 1-10 nM to block capsaicin-evoked TRPV1 currents in patch-clamp electrophysiology or calcium flux assays. The compound's IC50 of 2.31 nM [1] positions it as a robust positive control for validating TRPV1 functional assays, particularly in studies where SB-705498 (IC50 = 3 nM) serves as the primary reference. Its intermediate potency between AMG 517 and SB-705498 makes it suitable for establishing dose-response relationships in TRPV1-expressing cell lines and primary sensory neuron cultures.

In Vivo Analgesia Using Validated Formulations

Utilize the documented in vivo formulation protocols (DMSO:Tween 80:Saline or DMSO:PEG300:Tween 80:Saline) for intraperitoneal, intravenous, or subcutaneous administration of TRPV1 antagonist 7 in rodent pain models. The compound is applicable to inflammatory pain models (e.g., complete Freund's adjuvant-induced thermal hyperalgesia) and neuropathic pain models (e.g., chronic constriction injury), where TRPV1 antagonists from multiple chemotypes have demonstrated reproducible efficacy [2].

Chemical Biology Requiring Open Structure

Select TRPV1 antagonist 7 for structure-activity relationship (SAR) studies, probe design, or as a reference compound in medicinal chemistry campaigns targeting TRPV1. The compound's unambiguous chemical identity (C23H23ClN4O3S, MW 470.97) and patent association (US8349852B2) [3] enable reproducible synthesis verification and analytical characterization, whereas clinical-stage TRPV1 antagonists may have restricted structural information or be unavailable through standard chemical procurement channels.

Cross-Species TRPV1 Pharmacology Studies

TRPV1 antagonist 7 may be employed in comparative pharmacology studies across rodent and human TRPV1 orthologs. However, researchers should note that species-specific potency data for this compound have not been reported in primary literature, unlike JNJ-39729209 which demonstrates pIC50 values of 7.9, 8.5, 7.9, and 7.7 for human, rat, canine, and guinea pig TRPV1 respectively [4]. Investigators should empirically determine species potency before initiating cross-species efficacy comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRPV1 antagonist 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.